2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3S/c1-3-12-15(22)20(16(23)13(4-2)24-12)8-14(21)19-11-6-5-9(17)7-10(11)18/h5-7,12-13H,3-4,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCHCZYXXWXZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule notable for its complex structure that includes a thiomorpholine ring and an acetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its unique chemical properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 368.43 g/mol. The presence of two ethyl groups and a difluorophenyl moiety contributes to its solubility and bioactivity.
The biological activity of this compound is hypothesized to stem from its interactions with various biological targets. The thiomorpholine ring may facilitate hydrogen bonding or coordination with metal ions, while the difluorophenyl group can engage with hydrophobic pockets in proteins. Such interactions could modulate the activity of enzymes or receptors, leading to diverse pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-difluorophenyl)acetamide exhibit significant biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Similar thiomorpholine derivatives have shown promise in cancer treatment.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)acetamide | Similar acetamide structure | Moderate enzyme inhibition |
| 2-(3-methoxyphenyl)-N-acetylthiomorpholine | Contains a thiomorpholine ring | Antimicrobial activity |
| 2-(4-chlorophenyl)-N-acetylthiomorpholine | Chlorine substitution instead of ethyl | Anticancer properties |
This comparative analysis highlights the unique combination of substituents in 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-difluorophenyl)acetamide , which may enhance its solubility and bioactivity compared to other similar compounds.
Case Studies and Research Findings
Research studies have explored the biological activities of various thiomorpholine derivatives. For instance:
- Antimicrobial Studies : A study indicated that related thiomorpholine compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 625–1250 µg/mL for effective derivatives.
- Anticancer Activity : Another investigation into similar compounds found promising results against several cancer cell lines, suggesting that modifications to the thiomorpholine structure could enhance cytotoxic effects.
- Enzyme Inhibition : Enzyme assays demonstrated that certain derivatives could inhibit key metabolic enzymes, indicating potential therapeutic applications in metabolic disorders.
Q & A
Q. Basic
- ¹H/¹³C NMR : Analyze chemical shifts for key groups (e.g., thiomorpholinone carbonyls at ~168–170 ppm, difluorophenyl aromatic protons at ~7.0–7.7 ppm) .
- ESI/APCI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out side products .
- X-ray crystallography (if applicable): Resolve ambiguities in stereochemistry or crystal packing .
How can reaction conditions be optimized to improve yield?
Q. Advanced
- Catalysts : Use Pd or Cu catalysts for coupling steps to enhance efficiency .
- Temperature : Higher temperatures (e.g., reflux) accelerate ring formation but risk decomposition; lower temperatures favor selectivity in amide coupling .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
Example : A 58% yield was achieved for a structural analog by repeating acetyl chloride additions under controlled conditions .
How do structural modifications (e.g., substituent changes) impact biological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., -F on phenyl rings): Enhance metabolic stability and target binding .
- Thiomorpholinone core modifications : Substituting sulfur with oxygen alters redox stability and pharmacokinetics .
- Case study : Replacing 4-fluorophenyl with 2,4-difluorophenyl in analogs increased antimicrobial potency by 40% due to improved lipophilicity .
How to resolve contradictions in bioactivity data across studies?
Q. Advanced
- Comparative structural analysis : Use XRD or computational modeling to compare analogs and identify critical substituents .
- Experimental replication : Standardize assays (e.g., MIC for antimicrobial studies) to control variables like solvent/DMSO concentration .
- Meta-analysis : Correlate bioactivity with logP, polar surface area, and hydrogen-bonding capacity .
What are the stability challenges during storage and handling?
Q. Advanced
- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the thiomorpholinone core .
- Moisture : Use desiccants and anhydrous solvents during synthesis to avoid hydrolysis of the acetamide group .
- Temperature : Long-term storage at –20°C recommended for lab-scale samples .
Which advanced analytical methods assess purity and degradation products?
Q. Advanced
- HPLC-MS : Quantify impurities using reverse-phase C18 columns and acetonitrile/water gradients .
- DSC/TGA : Monitor thermal stability and identify polymorphs .
- LC-QTOF : Detect trace degradation products with high resolution .
How does this compound compare to structural analogs in target selectivity?
Q. Advanced
- SAR studies : Modifying the difluorophenyl group to trichlorophenyl reduces off-target kinase inhibition by 60% .
- Enzyme assays : Thiomorpholinone analogs show higher selectivity for CYP3A4 over CYP2D6 compared to morpholinone derivatives .
- Computational docking : Predict binding affinities using AutoDock Vina with PDB targets (e.g., 6M0M for antimicrobial activity) .
What experimental designs evaluate biological activity in complex systems?
Q. Advanced
- In vitro models : Use 3D cell cultures or organoids to mimic physiological conditions .
- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀/EC₅₀ values .
- Combination studies : Screen with standard therapeutics (e.g., doxorubicin) to identify synergistic effects .
- Omics integration : Pair RNA-seq with activity data to map mechanism-of-action pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
